Sodium alginate

Catalog No.
S622498
CAS No.
9005-38-3
M.F
C6H9NaO7
M. Wt
216.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium alginate

CAS Number

9005-38-3

Product Name

Sodium alginate

IUPAC Name

sodium;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-KSSASCOMSA-M

SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Solubility

Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt
Sol in water forming viscous, colloidal soln

Synonyms

alginate, Alginate, Barium, Alginate, Calcium, Alginate, Copper, Alginate, Potassium, Alginate, Sodium, Alginate, Sodium Calcium, Alginates, alginic acid, barium salt, alginic acid, calcium salt, alginic acid, copper salt, alginic acid, potassium salt, alginic acid, sodium salt, Alloid G, barium alginate, calcium alginate, Calcium Alginate, Sodium, calginat, copper alginate, Kalrostat, Kalrostat 2, Kaltostat, poly(mannuronic acid), sodium salt, potassium alginate, sodium alginate, sodium calcium alginate, Vocoloid, Xantalgin

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+]
  • Biocompatibility and Low Toxicity

    Sodium alginate exhibits excellent biocompatibility, meaning it is well-tolerated by the body and poses minimal toxicity. This crucial characteristic makes it a promising material for designing drug delivery systems intended for human use .

  • Controlled Drug Release

    The gelation behavior of sodium alginate upon interaction with divalent cations (like calcium) allows for the controlled release of encapsulated drugs. By manipulating factors like alginate concentration, gelation conditions, and the presence of additional modifying agents, researchers can tailor the release profile to achieve desired therapeutic effects .

  • Encapsulation of Diverse Therapeutics

    Sodium alginate's ability to form gels can encapsulate various therapeutic agents, including small molecules, proteins, and even cells. This versatility makes it suitable for delivering a wide range of drugs for targeted treatment strategies .

Sodium Alginate in Tissue Engineering

Beyond drug delivery, sodium alginate is actively explored in the field of tissue engineering due to its:

  • Biomimetic Properties

    The structural similarity of sodium alginate hydrogels to the extracellular matrix (ECM) of natural tissues provides a supportive environment for cell growth, differentiation, and organization. This biomimetic characteristic makes it a potential scaffold material for tissue engineering applications .

  • Cell Encapsulation and Delivery

    Similar to drug delivery, sodium alginate can encapsulate and deliver various cell types used in tissue engineering. This allows for targeted cell delivery to specific sites within the body, promoting tissue regeneration .

  • Tunable Mechanical Properties

    The mechanical properties of sodium alginate hydrogels can be adjusted by modifying factors like concentration, crosslinking methods, and the presence of additional components. This tunability allows researchers to mimic the mechanical properties of different target tissues, further enhancing the efficacy of tissue engineering strategies .

Sodium alginate is a natural polysaccharide derived from the cell walls of brown algae, particularly from species such as Laminaria and Ascophyllum. It is a sodium salt of alginic acid, characterized by its ability to form viscous solutions when dissolved in water. The molecular structure of sodium alginate consists of linear chains of alternating β-D-mannuronic acid and α-L-guluronic acid units, which contribute to its unique properties, such as gel formation in the presence of divalent cations like calcium ions . Sodium alginate is widely recognized for its biocompatibility, biodegradability, and non-toxicity, making it suitable for various applications in food, pharmaceuticals, and biotechnology .

  • Gel Formation: When calcium ions are introduced to a sodium alginate solution, they interact with the carboxyl groups on the alginate molecules, leading to the formation of a gel. This reaction is instantaneous and can be controlled by varying the concentration of calcium ions .
  • Precipitation: Sodium alginate can be precipitated into alginic acid by adding an acid to its aqueous solution. The resulting alginic acid is insoluble in water and can be separated from the liquid phase .
  • Modification Reactions: Sodium alginate can undergo various chemical modifications such as sulfation, phosphorylation, and amidation to enhance its properties for specific applications .
  • Crosslinking: The presence of divalent cations allows sodium alginate to crosslink and form hydrogels, which are useful in drug delivery systems and tissue engineering .

Sodium alginate exhibits several biological activities that make it valuable in medical and pharmaceutical applications:

  • Wound Healing: Due to its biocompatibility and ability to form hydrogels, sodium alginate is used in wound dressings to maintain moisture and promote healing.
  • Drug Delivery: It serves as a matrix for controlled drug release due to its gel-forming ability and capacity to encapsulate active ingredients .
  • Antimicrobial Properties: Modified forms of sodium alginate have shown potential antimicrobial activity, making them useful in formulations aimed at preventing infections .

Sodium alginate can be synthesized through various methods:

  • Extraction from Algae: The most common method involves extracting sodium alginate from brown seaweeds through alkaline treatment, followed by precipitation with alcohol or calcium salts .
  • Chemical Modification: Sodium alginate can be chemically modified to enhance its properties for specific applications. This includes processes like graft copolymerization or crosslinking with other polymers .
  • Controlled Precipitation: By adjusting pH and ionic strength during extraction, different forms of sodium alginate can be obtained, allowing for tailored properties depending on the intended use .

Sodium alginate has a wide array of applications across various industries:

  • Food Industry: Used as a thickening agent, stabilizer, and gelling agent in products like sauces, ice creams, and spherified foods .
  • Pharmaceuticals: Employed in drug delivery systems due to its ability to form gels that can encapsulate drugs for controlled release .
  • Biotechnology: Utilized in tissue engineering scaffolds where it provides a supportive matrix for cell growth .
  • Cosmetics: Incorporated into skin care products for its moisturizing properties.

Research has shown that sodium alginate interacts effectively with various ions and compounds:

  • Calcium Ions: The interaction between sodium alginate and calcium ions is critical for gel formation. The strength and elasticity of the resulting gel can vary depending on the concentration of calcium ions used .
  • Pollutants: Sodium alginate has been studied for its ability to adsorb heavy metals and organic pollutants from wastewater due to its high surface area and functional groups that facilitate binding .

Sodium alginate shares similarities with several other polysaccharides but stands out due to its unique properties:

CompoundSourceKey FeaturesUnique Aspects
Alginic AcidBrown AlgaeInsoluble in water; forms gelsPrecipitated form of sodium alginate
CarrageenanRed SeaweedForms gels with potassium or calciumDifferent gelation mechanisms
PectinFruitsForms gels in acidic conditionsPrimarily used in jams/jellies
Guar GumGuar BeansThickening agent; soluble in cold waterHigher viscosity than sodium alginate
Xanthan GumFermentationHigh viscosity; stable over a wide pH rangeMore robust against heat

Sodium alginate's ability to form heat-stable gels distinguishes it from these compounds, making it particularly useful in culinary applications such as spherification while also being applicable in pharmaceuticals and biotechnology due to its biocompatibility and biodegradability .

Brown Seaweed Sources
Sodium alginate is predominantly extracted from brown algae (Phaeophyceae), including genera such as Laminaria, Macrocystis, Ascophyllum, and Sargassum. These species thrive in turbulent coastal waters, where alginate constitutes 20–45% of their dry weight, providing structural flexibility against hydrodynamic stress. For instance, Laminaria hyperborea from North Atlantic coasts yields high-G alginates ideal for rigid gels, while Macrocystis pyrifera (giant kelp) from Chile and Tasmania offers high-M variants suited for viscous solutions.

Bacterial Production
Microbial synthesis of alginate, though less common, is achieved via Pseudomonas aeruginosa and Azotobacter vinelandii, which produce acetylated alginates for biofilm formation. Recent advances utilize carbon-rich agricultural wastes (e.g., sugarcane bagasse) as fermentation substrates, achieving yields of 12–15 g/L under optimized pH and aeration. Unlike seaweed-derived alginates, microbial variants often exhibit acetylation, altering solubility and gelation properties.

Structural Diversity
The M/G ratio and block distribution (MM, GG, MG) dictate alginate functionality. High-G alginates (e.g., Durvillaea spp.) form brittle, heat-stable gels with calcium, whereas high-M types (Macrocystis) produce elastic gels. This structural variability enables tailored applications, from wound dressings to controlled drug delivery.

Historical Development and Research Evolution

Early Discoveries
Stanford’s 1881 patent described alkaline extraction of “algin” from Laminaria. By the 1930s, Hirst’s methylation studies identified β-1,4-linked mannuronic acid, while Fischer’s 1955 chromatography revealed guluronic acid, revolutionizing structural understanding.

Industrial Milestones

  • 1920s–1940s: The British Algin Company and Alginate Industries pioneered commercial extraction in Scotland, focusing on sodium alginate for WWII camouflage nets.
  • 1950s–1970s: Acid precipitation methods replaced calcium-based techniques, reducing calcium contamination and enhancing purity.
  • 2000s–Present: Microwave- and enzyme-assisted extraction (MAE/EAE) reduced energy use by 40–60% while boosting yields.

Modern Innovations
Genetic engineering of Bacillus sp. TAG8 has enabled bifunctional alginate lyases (algL) that degrade acetylated alginates, offering breakthroughs in biofilm eradication. Concurrently, Sargassum-derived alginates repurpose invasive seaweed biomass into mulching films, aligning with circular economy goals.

Extraction and Production Methodologies

Traditional Alkaline Extraction
Conventional methods involve:

  • Washing and Swelling: Seaweed is treated with acid to remove divalent ions, then soaked in Na₂CO₃ (2–5% w/v) at 60–80°C to solubilize sodium alginate.
  • Filtration and Precipitation: The extract is filtered, and alginic acid is precipitated using HCl (pH 2–3), followed by neutralization with Na₂CO₃ to yield sodium alginate.

Innovative Techniques

MethodConditionsYield ImprovementKey Advantage
Microwave-Assisted (MAE)300–800 W, 5–10 min25–30%70% faster than conventional
Enzyme-Assisted (EAE)Cellulase (50°C, pH 4.5), 15 h9.6% (vs. 3.5%)Preserves polymer integrity
Ultrasound20 kHz, 30 min18–22%Reduces solvent use by 40%

Data synthesized from

MAE dynamic pretreatment ruptures algal cell walls via dielectric heating, enhancing sodium alginate release. EAE with Alcalase 2.4L (824.5 U) achieves 9.6% yield from Fucus vesiculosus, outperforming cellulase (8.75%). KIMICA’s acid precipitation method remains industry-standard, producing high-purity alginates with <0.1% calcium.

Economic and Ecological Significance

Market Dynamics
The sodium alginate market is driven by:

  • Food Industry: 45% share as thickener/stabilizer in dairy and plant-based meats.
  • Pharmaceuticals: 30% growth in alginate-based wound dressings (2024–2034).
  • Biomedicine: Drug encapsulation systems valued at $1.2 billion by 2030.

Ecological Impact

  • Carbon Sequestration: Brown algae absorb 173 million tonnes of CO₂ annually, mitigating ocean acidification.
  • Invasive Species Utilization: Sargassum blooms in the Caribbean are harvested for alginate, reducing coastal eutrophication.
  • Sustainable Production: EAE reduces energy consumption by 50% compared to alkaline methods.

Mannuronic and Guluronic Acid Block Distribution

Table 1: Structural Parameters of Sodium Alginate Variants

ParameterSA-1SA-2SA-3
M/G Ratio2.230.890.56
Weight-Avg MW (Da)179,900177,200179,500
Viscosity (mPa·s)155.8170.6125.5

Data derived from controlled viscosity measurements and ^1H NMR analysis [3].

Influence of M/G Ratio on Functional Properties

The M/G ratio directly dictates alginate's physicochemical behavior:

  • High G-content (M/G <1): Enhances calcium-binding capacity through cooperative interactions between guluronate residues, producing rigid hydrogels with high mechanical strength [3] [4].
  • High M-content (M/G >1): Increases chain flexibility and water retention capacity but reduces gel stiffness [4].
  • Alternating sequences: MG-blocks (typically DP 2-15) create transitional zones that modulate stress distribution within hydrogel networks [2].

Block Arrangement Patterns and Their Effects

Cryo-TEM imaging reveals that sodium alginate forms "super-network" structures through intermolecular linkages, with mesh sizes ranging from 500 nm to 2 µm depending on molecular weight and block distribution [5]. Long G-blocks (>100 residues) enable dense ionic crosslinking, while M-rich regions contribute to viscous flow properties [2] [5]. This structural heterogeneity allows simultaneous optimization of elastic modulus (G') and viscous modulus (G'') in composite materials.

Network Structure of Alginate-Based Hydrogels

Alginate hydrogels exhibit hierarchical organization across multiple length scales:

  • Primary structure: Linear copolymer chains with variable M/G sequences [1] [4]
  • Secondary structure: Helical conformations stabilized by intramolecular hydrogen bonds [4]
  • Tertiary structure: Egg-box dimers formed through divalent cation coordination [4]
  • Quaternary structure: Macroscopic networks with pore sizes from 10 nm to 5 µm [5] [6]

Recent advances in cryogenic transmission electron microscopy (cryo-TEM) have visualized the segregated domain structure of alginate hydrogels, where junction-rich regions form thick network strands (50-100 nm diameter) interspersed with free polymer residues [5].

Gelation Mechanisms

Ionic Crosslinking via "Egg-Box" Model

The classical egg-box mechanism involves cooperative binding of divalent cations (e.g., Ca^2+^) to guluronate-rich sequences:

  • Two adjacent G-blocks adopt a buckled conformation
  • Ca^2+^ ions coordinate with carboxylate and hydroxyl groups from four G-residues
  • Interchain dimerization creates stable junction zones [1] [4]

This process follows non-equilibrium kinetics, with gel strength proportional to the square of calcium concentration (r^2^ = 0.94) [3].

Physical Crosslinking Methodologies

Alternative physical gelation strategies include:

  • Acid-induced precipitation: Protonation of carboxyl groups (pH <3.4) reduces electrostatic repulsion, enabling chain aggregation [4]
  • Thermal association: Heating above 60°C disrupts hydration shells, promoting hydrophobic interactions between M-blocks [4]
  • Polyelectrolyte complexation: Electrostatic binding with cationic polymers (e.g., chitosan) forms pH-sensitive networks [6]

Chemical Crosslinking Approaches

Covalent modification strategies enhance hydrogel stability:

  • Oxidative coupling: Periodate-induced cleavage generates aldehyde groups for Schiff base formation [6]
  • Carbodiimide chemistry: EDC/NHS activation enables amide bond formation with amine-containing molecules [6]
  • Photo-crosslinking: Methacrylation of hydroxyl groups facilitates UV-initiated polymerization [6]

Factors Affecting Hydrogel Formation

Molecular Weight Influence

Weight-average molecular weight (M~w~) impacts hydrogel properties through:

  • Chain entanglement density: Proportional to M~w~^1.8^ [3]
  • Pore size distribution: Lower M~w~ increases average pore diameter by 40-60% [6]
  • Elastic modulus: G' scales with M~w~^0.5^ in ionically crosslinked systems [3]

Crosslinking Density Effects

The crosslinking density (ν) governs hydrogel performance:
$$ \nu = \frac{\rho}{M_c} $$
Where ρ = polymer density, M~c~ = molecular weight between crosslinks [4]. Increasing ν from 0.1 to 0.5 mol/m^3^ raises compressive strength from 12 kPa to 85 kPa but reduces swelling ratio by 70% [6].

Environmental Conditions

pH Effects

  • Gelation: Optimal at pH 5-7 (carboxylate ionization without precipitation) [4]
  • Swelling: pH >4.4 causes electrostatic repulsion, increasing swelling ratio by 300% [4]
  • Degradation: Alkaline conditions (pH >9) induce β-elimination cleavage [4]

Temperature Effects

  • Gelation kinetics: Arrhenius activation energy = 45 kJ/mol [4]
  • Thermal stability: Melting transition (T~m~) ranges from 80-120°C depending on M/G ratio [4]

Physical Description

Dry Powder
Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline]

Color/Form

Cream-colored powder
Filamentous or granular solid or powde

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

216.02459690 g/mol

Monoisotopic Mass

216.02459690 g/mol

Heavy Atom Count

14

Taste

ALMOST TASTELESS

Odor

ALMOST ODORLESS

Therapeutic Uses

Mesh Heading: Radiation-protective agents, hemostatics, biocompatible materials
EXPTL USE: Alginate therapy (20 mg Na alginate; 40 mg manucol SS/LD/2) applied immediately after single oral contaminantion with radiostrontium (0.2-0.4 uCi/mL) reduced skeletal retention of radiostrontium.
EXPTL USE: Alginated bread fed to mice increased (85)Sr concentration in blood, decreased urinary excretion and increased fecal excretion.
EXPTL USE: Absorption in mice of strontium, barium, and radium was depressed more than that of calcium by alginates tested, include sodium alginate.
For more Therapeutic Uses (Complete) data for ALGIN (8 total), please visit the HSDB record page.

Pharmacology

Sodium Alginate is the sodium salt form of alginic acid and gum mainly extracted from the cell walls of brown algae, with chelating activity. Upon oral administration, sodium alginate binds to and blocks the intestinal absorption of various radioactive isotopes, such as radium Ra 226 (Ra-226) and strontium Sr 90 (Sr-90).

Absorption Distribution and Excretion

Apparently ... not decomposed or absorbed appreciably when ingested ...
When propyleneglycol (14)C alginate or (14)C propylene glycol alginate ... dosed to mice, unhydrolyzed ester and alginate residue ... unabsorbed from GI tract; but any hydrolyzed propyleneglycol ... absorbed ... metabolized and eliminated ... single dose ... 1 g/kg ... excreted ... feces ... 5 days ...
... After a dose of 5 g/kg, traces of label were still present in rectum. Alginate prepared from laminaria digitata was unabsorbed by rats fed at a level of 10% of their daily diet.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
THICKENER; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Binding

Methods of Manufacturing

Harvesting of various species of brown algae (phaeophyceae) followed by processing to form alginic acid, which is reacted with sodium hydroxide
Green, US 2036934 (1936 to Kelco); Gloahec, Herter, US 2128551 (1938 to Algin Corp of America). Wound healing properties and use in hemostatic dressings: J.H.M. Miller, Great Britian patent 1328088 (1973 to Wallace, Cameron and Co.) ... Immunoadjuvant: G.H. Scherr, A.S. Markowitz, US 3075883 (1963 to Consolidated Labs.)
All present methods ... based on ... macerating laminaria ... 24 hr with 10% sodium carbonate, which ... disintegrated plants to ... semigelatinous mass; then filtering, and treating with sulfuric or hydrochloric acid to ppt alginic acid. After filtering and washing ... sold as alginic acid or converted to Na alginate.
Various brown seaweed species are used as raw materials ... . Salt ... and other impurities ... are removed by washing. Extraction of the material with cold or hot soda follows, combined with a mechanical disintegration. ... After dilution with water, the slurry separates into a liquid phase (sodium alginate) and a solid phase ... .

General Manufacturing Information

Not Known or Reasonably Ascertainable
Alginic acid, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
A gelling polysaccharide extracted from...seaweed (giant kelp, Macrocystis pyrifera (L) ag Lessoniaceae) or from horsetail kelp (Laminaria digitata (L) Lamour, Laminariaceae) or from sugar kelp (Laminaria saccharina (L) Lamour).
Isolation from fronds of Laminaria digitata (L) Edmonson, Laminariaceae: Stanford J Chem Soc 44, 943 (1883); Bird, Haas, Bio Chem J 25, 403 (1931); from Macrocystis pyrifera (L) c ag, Lessioniaceae: Nelson, Cretcher, J Am Chem Soc 51, 1914 (1929). /Alginic acid/
... Natural plant /hydrocolloid/ ... used to a lesser extent than acacia and tragacanth ...
... Four component gelling system ... to prepare dessert gels as well as many other products ... included ... water soluble alginate such as sodium alginate ...
For more General Manufacturing Information (Complete) data for ALGIN (26 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 963.25; Procedure: colorimetric method; Analyte: alginates; Matrix: food dressings; Detection Limit: not provided. /Alginates/
Method: AOAC 959.06; Procedure: colorimetric method; Analyte: alginates; Matrix: chocolate products; Detection Limit: not provided. /Alginates/

Interactions

Proposed that viscous alginate moves slowly thru GI tract, allowing enhanced riboflavin absorption at specialized sites in small intestine.
Addition of Prussian Blue, sodium alginate, and calcium orthophosphate to diet of rats receiving daily 2 uCi (137)Cs and 0.8 uCi (90)Sr reduced number of osteosarcomas, increased life length.
Sodium alginate has the ability to reduce strontium absorption, ... /it/ can also decrease the retention of other radioactive divalent metallic ions in rats in the following order: Barium > Strontium > Tin > Cadmium > Manganese > Zinc > Mercury, with Barium levels being reduced to 3% of control values and Cadmium and Manganese levels, to about 50% in three weeks.
Two groups of 12 male weanling Sprague-Dawley rats received a control diet or a diet with 10% Na-alginate, at the expense of corn starch, for 8 days. A marked increase in fecal dry matter was seen in the alginate group. Ca and Zn absorption were not affected by alginate. Absorption of Fe, Cr, and Co were significantly reduced in the alginate group.
Rats were fed a stock diet supplemented with calcium phosphate and sodium alginate, both separately and simultaneously, over a period of 4-5 months. Observations were made at intervals on the growth rate and on visual and histological abnormalities in some body tissues. No toxic effects were observed. The absorption and skeletal retention of calcium for rats on the combined supplements remained almost unchanged but the absorption and retention of strontium was reduced 7-fold.

Dates

Modify: 2024-04-14

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